1,3-二甲苯基-1H-咪唑-3-鎓-2-负离子

描述

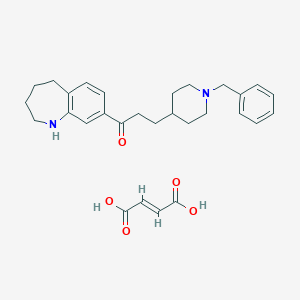

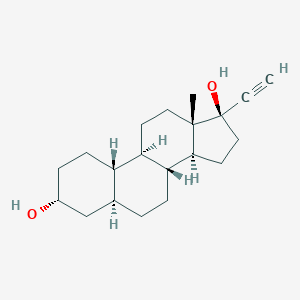

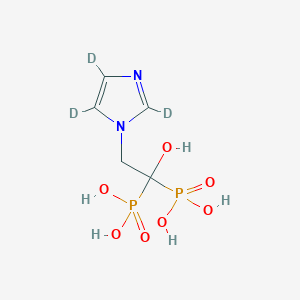

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide: is an organic compound with the molecular formula C21H24N2 . It is a type of N-heterocyclic carbene (NHC), which are known for their stability and versatility in various chemical reactions. This compound is characterized by its imidazole ring substituted with mesityl groups at the 1 and 3 positions, which contribute to its unique chemical properties .

科学研究应用

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide has a wide range of applications in scientific research:

作用机制

Target of Action

The primary target of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is the transition metal elements in the group 11 . It acts as a ligand in various metal-catalyzed coupling reactions .

Mode of Action

1,3-Dimesityl-1H-imidazol-3-ium-2-ide, also known as 1,3-Dimesitylimidazol-2-ylidene, interacts with its targets by forming a complex with them . This complex is formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride .

Biochemical Pathways

The compound is involved in the Suzuki coupling reaction , a type of cross-coupling reaction, where it facilitates the coupling of arylboronic acids with relatively unreactive aryl chlorides . This reaction is a key step in many organic synthesis processes.

Pharmacokinetics

It’s known that the compound is asolid at room temperature . Its boiling point is 442.706ºC at 760 mmHg , and it has a melting point of 140ºC . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is the formation of a new compound through the Suzuki coupling reaction . This reaction is often used in organic synthesis to create biaryl compounds, which are common in various pharmaceuticals and organic materials.

Action Environment

The action of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide can be influenced by environmental factors. For instance, it needs to be stored under inert gas and should be protected from moisture . These conditions are necessary to maintain the stability and efficacy of the compound.

准备方法

Synthetic Routes and Reaction Conditions: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide can be synthesized through the deprotonation of 1,3-dimesitylimidazolium salts. The typical synthetic route involves the reaction of 1,3-dimesitylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

化学反应分析

Types of Reactions: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is known to participate in various types of chemical reactions, including:

Oxidation: It can undergo oxidation reactions to form imidazolium salts.

Reduction: It can be reduced to form different NHC complexes.

Substitution: It can act as a ligand in metal-catalyzed coupling reactions, such as the Suzuki and Kumada reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium or nickel catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.

Major Products:

Oxidation: Imidazolium salts.

Reduction: NHC complexes.

Substitution: Coupled organic products, such as biaryls in Suzuki reactions.

相似化合物的比较

1,3-Dimesitylimidazolium chloride: Similar structure but with a chloride counterion.

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: A related compound with a tetrafluoroborate counterion.

1,3-Dimethyl-1H-imidazol-3-ium-2-ylidene: A simpler NHC with methyl groups instead of mesityl groups.

Uniqueness: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to simpler NHCs .

属性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWCSGERIELPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456010 | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-42-5 | |

| Record name | 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimesitylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of IMes?

A1: IMes has the molecular formula C21H22N2 and a molecular weight of 302.41 g/mol.

Q2: Are there any spectroscopic data available for IMes?

A2: While the provided papers focus on IMes as a ligand in metal complexes, general spectroscopic data for NHCs like IMes include:

Q3: What are the typical solvents used for reactions involving IMes?

A: Common solvents include anhydrous and degassed toluene, tetrahydrofuran, dichloromethane, and hexane, depending on the specific reaction conditions. []

Q4: What types of reactions can be catalyzed by metal complexes containing IMes?

A4: IMes-containing metal complexes are highly effective catalysts for various reactions, including:

- Olefin Metathesis: IMes-ruthenium complexes exhibit excellent activity in ring-closing metathesis (RCM) reactions, even for challenging substrates like hindered heterodienes. []

- Suzuki-Miyaura Coupling: Pd complexes bearing IMes derivatives show high activity for coupling aryl halides with phenylboronic acid. []

- Hydroboration: IMes-nickel complexes catalyze the anti-Markovnikov hydroboration of alkenes, with the regioselectivity being tunable by the choice of borane reagent. []

- Staudinger Reaction: Both IMes and its saturated analogue (SIMes) promote the [2+2] cycloaddition of ketenes and N-protected imines, with IMes generally exhibiting superior activity. []

Q5: How does the steric bulk of IMes influence its catalytic activity?

A5: The bulky mesityl substituents on the nitrogen atoms in IMes contribute to its steric bulk. This bulk can affect:

- Catalyst Stability: Providing steric protection to the metal center, enhancing catalyst stability. []

- Substrate Selectivity: Favoring reactions with less sterically hindered substrates. [, ]

- Reaction Mechanism: Influencing the preferred reaction pathway and product distribution. [, ]

Q6: What is the role of IMes in palladium-catalyzed Suzuki-Miyaura reactions?

A: IMes acts as a strong σ-donating ligand in Pd complexes, facilitating oxidative addition to aryl halides and promoting the transmetalation step in the catalytic cycle. Its steric bulk also contributes to reductive elimination, leading to the desired coupled product. []

Q7: Have computational methods been used to study IMes and its metal complexes?

A7: Yes, Density Functional Theory (DFT) calculations are extensively used to:

- Investigate Reaction Mechanisms: Elucidating reaction pathways, transition states, and intermediates in IMes-catalyzed reactions. [, ]

- Analyze Electronic Structure: Understanding the bonding interactions between IMes and metal centers. [, ]

- Predict Catalytic Activity: Rationalizing observed reactivity trends and guiding the design of new IMes-based catalysts. [, ]

Q8: How do structural modifications to the IMes scaffold affect its properties?

A8: Modifying the IMes structure can significantly alter its steric and electronic properties, impacting its coordination chemistry and catalytic activity. Examples include:

- N-Substituents: Changing the steric bulk of the N-aryl groups can directly affect the stability and selectivity of the resulting metal complexes. [, ]

- Backbone Saturation: Using the saturated analogue SIMes can lead to variations in catalyst activity and selectivity compared to IMes, as observed in the Staudinger reaction. [, ]

- Introduction of Functional Groups: Introducing functional groups on the aryl rings or the imidazole backbone can alter the electronic properties of IMes and enable further modification or immobilization. [, ]

Q9: How can the stability of IMes be enhanced?

A9: While IMes itself is sensitive to air and moisture, its stability can be significantly improved through:

- Formation of Metal Complexes: Coordination to a metal center typically enhances stability. []

- Storage as Imidazolium Salts: The corresponding imidazolium salts are air-stable and can be easily deprotonated to generate IMes in situ before use. []

- Use of Protective Atmospheres: Handling and storing IMes and its precursors under inert atmospheres like nitrogen or argon is crucial to prevent decomposition. []

Q10: Can IMes stabilize low-valent metal centers?

A: Yes, IMes has been successfully used to stabilize low-valent metal centers like Ni(0), Co(I), and Ga(I). The strong σ-donating ability of IMes helps stabilize these electron-rich metal centers, while its steric bulk provides kinetic protection against unwanted reactions. [, , ]

Q11: Can IMes-containing metal complexes be used for photoinduced reactions?

A: Yes, cationic Ru(II) complexes containing IMes or its saturated analogue (IMesH2) and labile ligands like tBuCN have been successfully employed as latent precatalysts for UV-induced ring-opening metathesis polymerization (ROMP). These complexes are stable in the dark but readily activate upon UV irradiation to initiate polymerization. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)